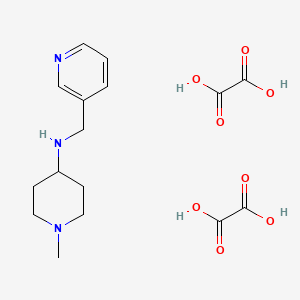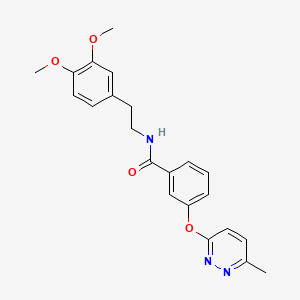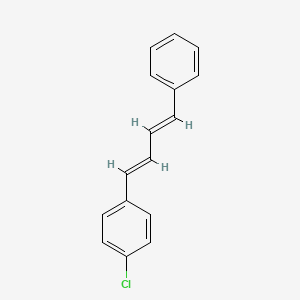
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene
説明
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene, also known as 4-chloro-1,3-diphenyl-1-butadiene, is an important organic compound that has been extensively studied due to its wide range of applications. This compound is used in various fields, such as organic chemistry, materials science, and pharmaceuticals. It is also used in the synthesis of other compounds and has been found to be an effective catalyst in various reactions. In
科学的研究の応用
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, such as polymers, pharmaceuticals, and materials. It has also been used in the synthesis of other organic compounds, such as dyes and pigments. Additionally, it has been used to study the structure-property relationships of various materials.
作用機序
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene is an electrophilic compound, meaning it is capable of accepting electrons from other molecules. It has been found to undergo a variety of reactions, such as addition, substitution, and oxidation-reduction reactions. The addition reaction is the most common and involves the addition of a nucleophile, such as a halide, to the molecule. The substitution reaction involves the replacement of one group of atoms with another group of atoms, while the oxidation-reduction reaction involves the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. It has also been found to have an anti-inflammatory effect and to inhibit the growth of certain cancer cells. Additionally, it has been found to have a variety of other biological effects, such as antioxidant activity, anti-allergic activity, and anti-microbial activity.
実験室実験の利点と制限
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that it is a relatively reactive compound and can easily undergo unwanted side reactions. Additionally, it can be difficult to purify and isolate the product from other compounds.
将来の方向性
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has a wide range of potential applications and future directions. One potential future direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to explore the biological and physiological effects of this compound. Additionally, further research could be done to explore the potential use of this compound as a catalyst for various reactions. Finally, further research could be done to explore the potential use of this compound in materials science and pharmaceuticals.
特性
IUPAC Name |
1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZRNUFCYQISX-KBXRYBNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2419207.png)
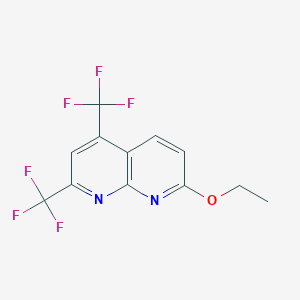
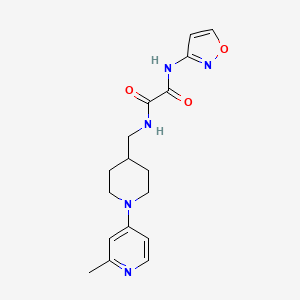

![N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2419212.png)
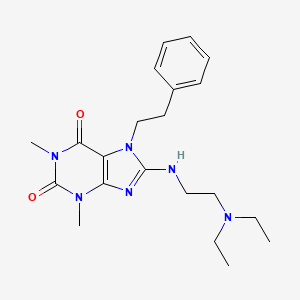
![6-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2419215.png)

![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2419222.png)
![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2419224.png)
